D-Xylono-1,5-lactone
Overview
Description
D-Xylono-1,5-lactone is a lactone derivative of xylonic acid. It is an intermediate in the pentose and glucuronate interconversion pathway and can be formed from either D-xylonic acid or D-xylose . D-xylose is a simple five-carbon sugar found in various edible plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Xylono-1,5-lactone can be synthesized from D-xylose through an oxidative pathway. The bacterial enzyme Caulobacter crescentus lactonase (Cc XylC) plays a crucial role in this process by catalyzing the hydrolysis of D-xylonolactone to D-xylonic acid . The reaction conditions typically involve a pH range of 6 to 8 and the presence of divalent metal ions .
Industrial Production Methods: Industrial production of this compound involves the use of microbial fermentation processes. Microbes such as Pseudomonas fragi have been utilized to convert lignocellulose-based sugars like D-xylose into valuable chemical intermediates . The process involves multiple enzyme cascades to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: D-Xylono-1,5-lactone undergoes various chemical reactions, including:
Oxidation: Conversion to D-xylonic acid.
Hydrolysis: Catalyzed by lactonase enzymes to form D-xylonic acid.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents and specific enzymes.
Hydrolysis: Involves lactonase enzymes and divalent metal ions at a pH range of 6 to 8.
Major Products:
D-xylonic acid: Formed through hydrolysis and oxidation reactions.
Scientific Research Applications
D-Xylono-1,5-lactone has several scientific research applications:
Mechanism of Action
The mechanism of action of D-Xylono-1,5-lactone involves its conversion to D-xylonic acid through the hydrolysis of the intramolecular ester bond. The enzyme Caulobacter crescentus lactonase (Cc XylC) catalyzes this reaction by binding to the substrate and facilitating the hydrolysis process . The active site of the enzyme contains a metal ion that plays a crucial role in the catalytic mechanism .
Comparison with Similar Compounds
- D-xylobiono-1,5-lactone
- D-xylonic acid
Comparison: D-Xylono-1,5-lactone is unique due to its specific role in the pentose and glucuronate interconversion pathway. While D-xylobiono-1,5-lactone and D-xylonic acid are related compounds, this compound serves as a key intermediate in the conversion processes .
Properties
IUPAC Name |
(3R,4S,5R)-3,4,5-trihydroxyoxan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-2-1-10-5(9)4(8)3(2)7/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBSUZSONOQQGK-FLRLBIABSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(=O)O1)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345691 | |
Record name | D-Xylono-1,5-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Xylono-1,5-lactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011676 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
82796-87-0 | |
Record name | D-Xylono-1,5-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Xylonic acid, δ-lactone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX4Z3X5JKZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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